molecular formula C14H26N2O2 B2747907 tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate CAS No. 2169493-61-0

tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B2747907
CAS No.: 2169493-61-0
M. Wt: 254.374
InChI Key: WJCNSNPJLILBHV-UHFFFAOYSA-N
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Description

tert-Butyl 1-isopropyl-2,5-diazaspiro[34]octane-2-carboxylate is a spirocyclic compound that features a unique structure with a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate typically involves the reaction of appropriate amines with tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or other bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate is used as a building block for synthesizing more complex molecules.

Biology and Medicine

In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its structure allows for the development of new drugs that may target specific biological pathways or receptors .

Industry

In the industrial sector, this compound can be used in the synthesis of materials with unique properties, such as polymers or advanced materials for electronic applications .

Mechanism of Action

The mechanism of action of tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to linear molecules, potentially leading to unique biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Uniqueness

tert-Butyl 1-isopropyl-2,5-diazaspiro[3.4]octane-2-carboxylate is unique due to its specific substitution pattern and spirocyclic structure. This uniqueness allows it to interact with different molecular targets and exhibit distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

tert-butyl 3-propan-2-yl-2,5-diazaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-10(2)11-14(7-6-8-15-14)9-16(11)12(17)18-13(3,4)5/h10-11,15H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCNSNPJLILBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CCCN2)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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